molecular formula C17H12O2 B177141 4-(Furan-2-yl)phenyl(phenyl)methanone CAS No. 128373-20-6

4-(Furan-2-yl)phenyl(phenyl)methanone

Cat. No.: B177141
CAS No.: 128373-20-6
M. Wt: 248.27 g/mol
InChI Key: TVVNPEMAUBAFKX-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)phenyl(phenyl)methanone is an organic compound belonging to the class of furans, which are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a benzoyl group attached to the phenyl ring, which is further connected to the furan ring. Furans and their derivatives have gained significant attention due to their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)phenyl(phenyl)methanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-benzoylphenylacetylene with a suitable catalyst can lead to the formation of the furan ring. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzoyl group onto the phenyl ring, followed by cyclization to form the furan ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)phenyl(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)phenyl(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)furan: Similar structure but with a hydroxyl group instead of a benzoyl group.

    2-(4-Methoxyphenyl)furan: Contains a methoxy group on the phenyl ring.

    2-(4-Nitrophenyl)furan: Contains a nitro group on the phenyl ring.

Uniqueness

4-(Furan-2-yl)phenyl(phenyl)methanone is unique due to the presence of the benzoyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry. Additionally, the benzoyl group can participate in various chemical reactions, allowing for the synthesis of a wide range of derivatives with potential biological and industrial applications .

Properties

CAS No.

128373-20-6

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

[4-(furan-2-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C17H12O2/c18-17(14-5-2-1-3-6-14)15-10-8-13(9-11-15)16-7-4-12-19-16/h1-12H

InChI Key

TVVNPEMAUBAFKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CO3

Synonyms

[4-(Furan-2-yl)phenyl](phenyl)methanone

Origin of Product

United States

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